Benzenediazonium, 2-methyl-4-nitro-, tetrafluoroborate(1-)
Overview
Description
Benzenediazonium, 2-methyl-4-nitro-, tetrafluoroborate(1-) is a diazonium salt/diazo dye . It is commonly used for the histochemical detection of bilirubin and indolamines . It is also used in ellipsometry and for surface modification of carbon nanotubes .
Molecular Structure Analysis
The molecular formula of Benzenediazonium, 2-methyl-4-nitro-, tetrafluoroborate(1-) is C7H6BF4N3O2. Its molecular weight is 250.95 g/mol.Chemical Reactions Analysis
The reactivity of diazonium salts like Benzenediazonium, 2-methyl-4-nitro-, tetrafluoroborate(1-) does not obey the usual laws described by the Hammett equation . This suggests that the effect of substituents in the aromatic nucleus of benzenediazoniums on the reactivity of diazonium salts in dediazotation reactions is unique .Physical And Chemical Properties Analysis
Benzenediazonium, 2-methyl-4-nitro-, tetrafluoroborate(1-) is a powder with a melting point of 144-148 °C . It is soluble in acetonitrile at a concentration of 50 mg/mL .Scientific Research Applications
Carcinogenesis Studies
Studies have explored the carcinogenic effects of related benzenediazonium compounds, indicating potential hazards and mechanisms of action within biological systems. For instance, research on 4-(hydroxymethyl)benzenediazonium tetrafluoroborate administered to mice showed tumor induction, suggesting the carcinogenic potential of similar compounds (Tóth, Patil, & Jae, 1981).
Photochemistry and Reaction Mechanisms
Aryldiazonium tetrafluoroborates, including benzenediazonium derivatives, have been studied for their role in photochemical reactions and as reagents in organic synthesis. For instance, their efficiency as quenchers of excited singlets in micelles highlights their potential in photochemistry (Kim-Thuan & Scaiano, 1983).
Organic Synthesis
Benzenediazonium tetrafluoroborate compounds have been used to synthesize various organic molecules, demonstrating their versatility in organic chemistry. Research shows that they can be employed in arylation reactions and in generating phenyl radicals, thus facilitating the synthesis of complex organic molecules (Abramovitch & Saha, 1965).
Heterocyclic Compounds
The stability and reactivity of benzenediazonium derivatives toward the formation of heterocyclic compounds have been explored, indicating their use in synthesizing novel heterocycles. This underscores their utility in designing compounds with potential pharmaceutical applications (Shaburov, Vasil’eva, & El'tsov, 1974).
Safety And Hazards
Benzenediazonium, 2-methyl-4-nitro-, tetrafluoroborate(1-) is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302 + H312 + H332 - H314, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage .
Future Directions
The future directions of research on Benzenediazonium, 2-methyl-4-nitro-, tetrafluoroborate(1-) could involve further exploration of its synthesis process, reactivity, and applications. As it is used in various fields such as histochemical detection and surface modification of carbon nanotubes , there could be potential for new applications and improvements in its synthesis and handling processes.
properties
IUPAC Name |
2-methyl-4-nitrobenzenediazonium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N3O2.BF4/c1-5-4-6(10(11)12)2-3-7(5)9-8;2-1(3,4)5/h2-4H,1H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUOHOLXGMMPNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF4N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060022 | |
Record name | Benzenediazonium, 2-methyl-4-nitro-, tetrafluoroborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenediazonium, 2-methyl-4-nitro-, tetrafluoroborate(1-) | |
CAS RN |
455-90-3 | |
Record name | Benzenediazonium, 2-methyl-4-nitro-, tetrafluoroborate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=455-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diazol Red S | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenediazonium, 2-methyl-4-nitro-, tetrafluoroborate(1-) (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenediazonium, 2-methyl-4-nitro-, tetrafluoroborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitrotoluene-2-diazonium tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.594 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Methyl-4-nitrobenzenediazonium tetrafluoroborate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VZ49FUH87 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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